molecular formula C12H21ClN2O B2628304 1-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole CAS No. 1856084-28-0

1-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole

Cat. No.: B2628304
CAS No.: 1856084-28-0
M. Wt: 244.76
InChI Key: FEJSREJKVTVLTI-UHFFFAOYSA-N
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Description

1-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution reactions:

    Isobutoxymethyl group addition: This step involves the reaction of the pyrazole intermediate with isobutyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole carboxylic acid, while substitution could introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation as a potential pharmaceutical agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-3-(isobutoxymethyl)-1H-pyrazole: Lacks the chloro group, which might affect its reactivity and applications.

    4-chloro-3-(isobutoxymethyl)-1H-pyrazole: Lacks the butyl group, potentially altering its physical and chemical properties.

Properties

IUPAC Name

1-butyl-4-chloro-3-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O/c1-4-5-6-15-7-11(13)12(14-15)9-16-8-10(2)3/h7,10H,4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJSREJKVTVLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)COCC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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